

"Methyl 6-nitro-1H-indazole-4-carboxylate" vs. other nitro-containing heterocycles

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Compound of Interest

Compound Name: Methyl 6-nitro-1H-indazole-4-carboxylate

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A Comparative Guide to Nitro-Containing Heterocycles in Drug Discovery: Indazoles and Beyond

The introduction of a nitro group into a heterocyclic scaffold can profoundly influence the molecule's biological activity, making nitro-containing heterocycles a significant area of interest for researchers and drug development professionals. This guide provides a comparative analysis of various nitro-containing indazole derivatives and other relevant heterocyclic compounds, supported by experimental data to highlight their potential in medicinal chemistry.

Quantitative Comparison of Biological Activity

The following tables summarize the biological activities of selected nitro-containing heterocycles against various targets. These compounds demonstrate a range of effects, from anticancer to antimicrobial, underscoring the versatile nature of the nitro-indazole core and related structures.

Table 1: Anticancer and Kinase Inhibitory Activity

Compound	Target/Assay	Activity (IC50)	Reference
1H-indazole-3-carboxamide derivative (30I)	PAK1 Kinase	9.8 nM	[1]
Axitinib (Inlyta®)	Kinase Inhibitor	Not Specified	[2]
Pazopanib (Votrient®)	Kinase Inhibitor	Not Specified	[2]

Table 2: Antileishmanial Activity

Compound	Leishmania Species	Activity (IC50)	Reference
3-chloro-6-nitro-1H-indazole derivative (Compound 13)	L. major	Promising growth inhibitor	[3]
3-chloro-6-nitro-1H-indazole derivatives (4, 5, 7, 10-13)	L. infantum	Strong to moderate activity	[3]

Table 3: Antibacterial Activity

Compound	Bacterial Strain	Activity (MIC)	Reference
6-nitro-1H-indazole derivative (13b)	N. gonorrhoeae	62.5 µg/mL	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.

Synthesis of 1-methyl-6-nitro-1H-indazole[4]

- Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.
- Addition of NaH: Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.
- Methylation: Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.
- Reaction: The mixture is stirred for 16 hours at room temperature.
- Quenching and Extraction: The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.
- Purification: The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.
- Yield: This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).

In Vitro Antileishmanial Activity (MTT Assay)[3][4]

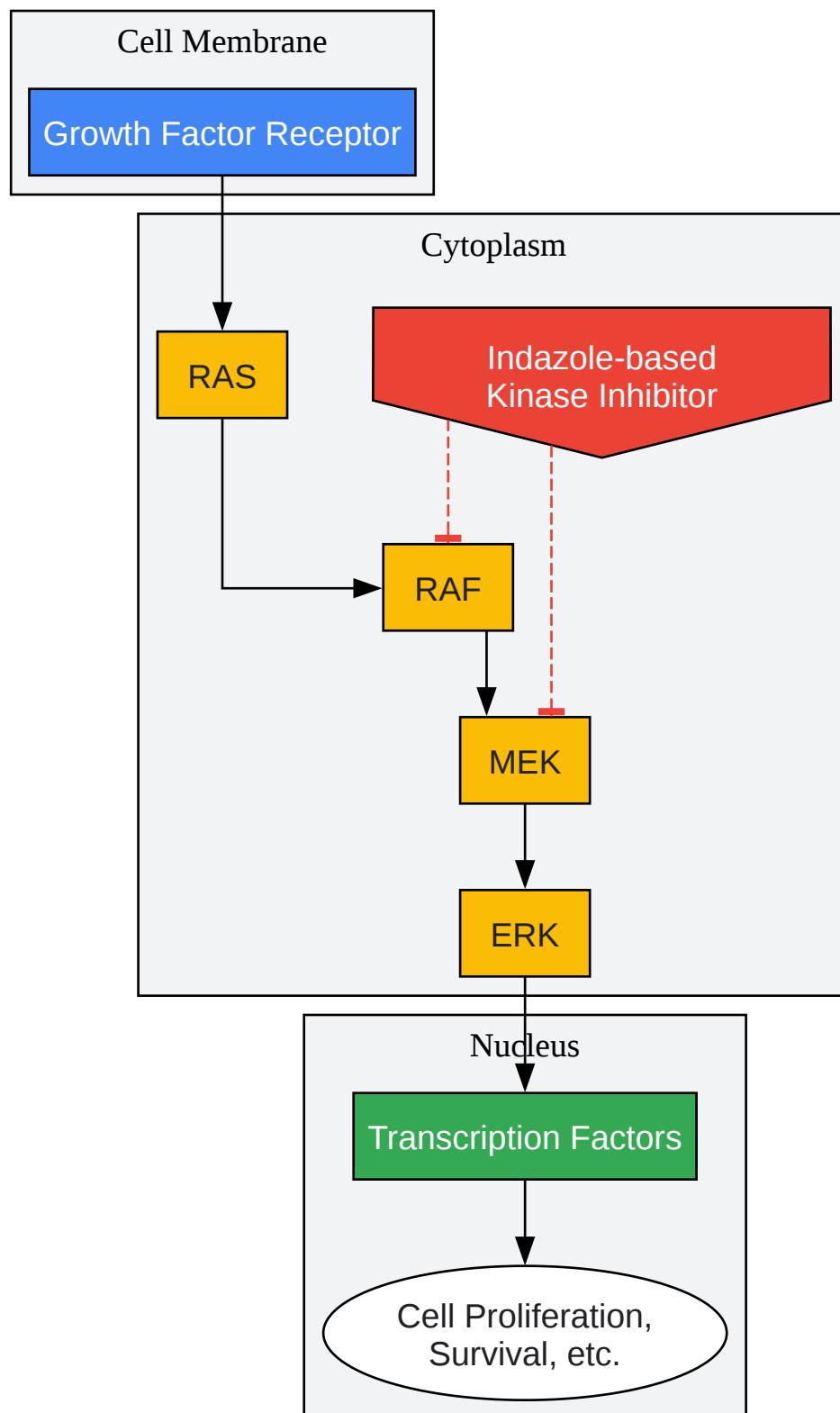
- Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) are cultured in appropriate media.
- Compound Exposure: The promastigotes are exposed to increasing concentrations of the synthesized nitro-indazole derivatives.
- MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates cell viability. The absorbance is measured to determine the concentration at which the compound inhibits parasite growth by 50% (IC50).

Kinase Inhibition Assay (Luminescence-based)[5]

- Assay Components: The kinase (e.g., PLK4), a suitable substrate, and ATP are combined in a buffer solution.
- Compound Incubation: The test compounds (e.g., indazole derivatives) are added to the kinase reaction mixture.
- Kinase Reaction: The mixture is incubated to allow the kinase reaction to proceed.
- ATP Quantification: The amount of ATP remaining after the kinase reaction is quantified using a luciferase-luciferin system. A decrease in luminescence indicates kinase activity (ATP consumption), and the inhibitory effect of the compounds can be determined by the degree to which they prevent this decrease. The IC₅₀ value, the concentration of the compound that inhibits kinase activity by 50%, is then calculated.

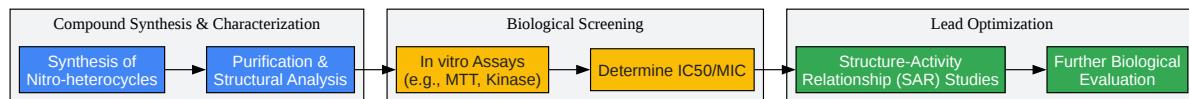
Visualizing Molecular Mechanisms and Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual diagrams. The following diagrams illustrate a generalized kinase signaling pathway, which is a common target for indazole derivatives, and a typical workflow for screening bioactive compounds.



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Caption: Generalized MAPK/ERK signaling pathway with potential inhibition by indazole derivatives.



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Caption: General experimental workflow for the discovery of bioactive nitro-heterocycles.

Comparative Analysis and Concluding Remarks

The indazole scaffold is a cornerstone in medicinal chemistry, and the addition of a nitro group can significantly modulate its biological properties.^[5] Derivatives of 6-nitro-1H-indazole have shown a variety of biological activities, including antileishmanial, antibacterial, and antiproliferative effects.^[4] For instance, certain 3-chloro-6-nitro-1H-indazole derivatives exhibit potent antileishmanial activity, with molecular docking studies suggesting they bind to the *Leishmania* trypanothione reductase enzyme.^[3]

In the realm of oncology, indazole derivatives are prominent as kinase inhibitors.^[2] The 1H-indazole-3-carboxamide scaffold, for example, has been identified as a source of potent and selective PAK1 inhibitors, which have shown anti-tumor migration and invasion activities.^[1] This highlights the potential of nitro-indazoles and related compounds in developing targeted cancer therapies.

While "**Methyl 6-nitro-1H-indazole-4-carboxylate**" is not extensively characterized in the available literature, the broader family of nitro-indazoles presents a rich field for further investigation. The position of the nitro group on the indazole ring, as well as the nature and position of other substituents, are critical determinants of biological activity.^[6] For example, 7-nitro-1H-indazoles have been shown to have nitric oxide synthase inhibitory properties, whereas other positional isomers do not.^[6]

In conclusion, nitro-containing heterocycles, particularly those based on the indazole scaffold, are a valuable class of compounds in drug discovery. The data presented here, drawn from various experimental studies, demonstrates their potential across different therapeutic areas. Further research into the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

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